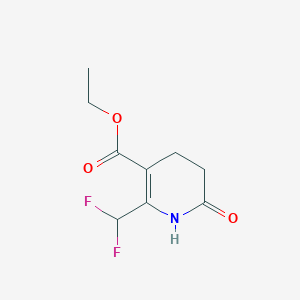
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of difluoromethylated heterocycles This compound is of significant interest due to its unique chemical structure, which includes a difluoromethyl group, a pyridine ring, and an ester functional group
Vorbereitungsmethoden
The synthesis of Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine carboxylic acids, while reduction may produce difluoromethylated pyridine alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Materials Science: The compound’s difluoromethyl group can impart desirable properties, such as increased lipophilicity and metabolic stability, to materials used in various applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other difluoromethylated heterocycles, such as:
Difluoromethylated Pyridines: These compounds share a similar core structure but may differ in the position and nature of the difluoromethyl group.
Difluoromethylated Pyrimidines: These compounds contain a pyrimidine ring instead of a pyridine ring, leading to differences in chemical reactivity and biological activity.
Difluoromethylated Indoles: These compounds feature an indole ring, which can impart different pharmacological properties compared to pyridine-based compounds.
Eigenschaften
Molekularformel |
C9H11F2NO3 |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
ethyl 6-(difluoromethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C9H11F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h8H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
AOHLAIPMKRHLJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)CC1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


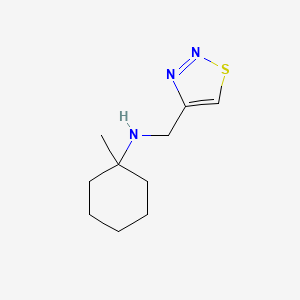
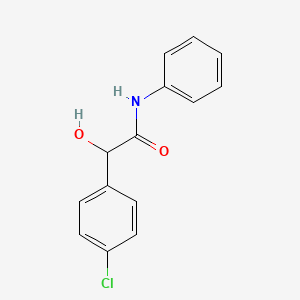
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
![8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B15230733.png)
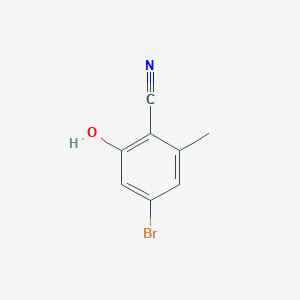
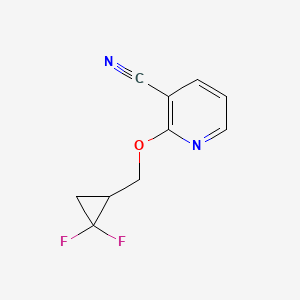

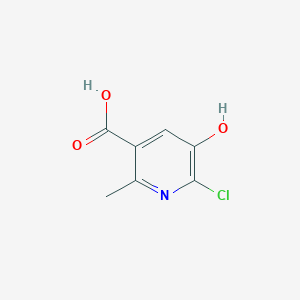
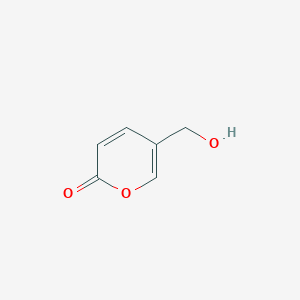
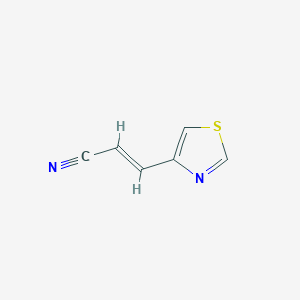
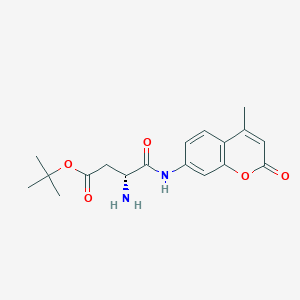
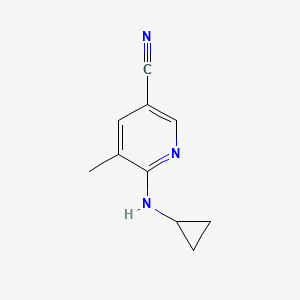

![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
